N-(butan-2-yl)-2-fluoro-5-methoxyaniline
Description
N-(butan-2-yl)-2-fluoro-5-methoxyaniline is a substituted aniline derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 5-position, and a branched butan-2-yl group attached to the amine nitrogen. Its molecular formula is C₁₁H₁₆FNO, with a molecular weight of 197.25 g/mol. The compound’s structure combines aromatic and aliphatic components, with the methoxy group enhancing electron density on the benzene ring and the branched alkyl chain contributing to lipophilicity.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
N-butan-2-yl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H16FNO/c1-4-8(2)13-11-7-9(14-3)5-6-10(11)12/h5-8,13H,4H2,1-3H3 |
InChI Key |
SWEHITWLSVZHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-fluoro-5-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles like hydroxide, alkoxide, or amine groups, often in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(butan-2-yl)-2-fluoro-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-(butan-2-yl)-2-fluoro-5-methoxyaniline and related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups Present |
|---|---|---|---|---|
| This compound | C₁₁H₁₆FNO | 197.25 | 2-F, 5-OCH₃, N-(butan-2-yl) | Amine, methoxy, fluoroaromatic |
| N-{[5-(aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline | C₁₅H₁₇FN₂ | 244.31 | 2-F, 5-aminomethyl, N-methyl, benzyl group | Amine, fluoroaromatic, benzyl |
| 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline | C₁₈H₁₆FNO | 281.32 | 2-CH₃, 5-F, N-(furan-2-yl(phenyl)methyl) | Amine, fluoroaromatic, furan, benzyl |
Key Observations:
Substituent Effects on Lipophilicity: The branched butan-2-yl group in the target compound increases lipophilicity (predicted logP ~3.2) compared to the furan-phenylmethyl group in C₁₈H₁₆FNO (logP ~2.8), which introduces polar heteroatoms (oxygen in furan) . The benzyl group in C₁₅H₁₇FN₂ adds rigidity and moderate lipophilicity (logP ~2.5) but reduces solubility in aqueous media .
In contrast, the methyl group in C₁₈H₁₆FNO provides steric bulk without significant electronic effects . The aminomethyl group in C₁₅H₁₇FN₂ introduces a polar, positively charged moiety at physiological pH, which may improve water solubility but reduce membrane permeability .
Pharmacological and Physicochemical Inferences
While direct research findings on this compound are scarce, comparisons with analogs suggest:
- Solubility: The target compound’s branched alkyl chain may reduce aqueous solubility compared to C₁₅H₁₇FN₂ (which has a polar aminomethyl group) but improve lipid bilayer penetration .
- Metabolic Stability : The absence of ester or amide linkages in the target compound (unlike ’s butanamide derivatives) suggests resistance to hydrolytic degradation, a common metabolic pathway .
- The methoxy group’s electron-donating nature could enhance interactions with aromatic residues in enzyme active sites .
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